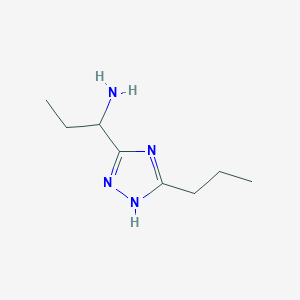
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities
Métodos De Preparación
The synthesis of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through several synthetic routesAnother approach includes the thermal condensation of N-cyanoimidates with hydrazine, leading to the formation of the triazole ring .
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. For instance, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation .
Análisis De Reacciones Químicas
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and amine derivatives .
Aplicaciones Científicas De Investigación
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in organic synthesis and material science.
Mecanismo De Acción
The mechanism of action of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their enzymatic activity. Additionally, it may interact with lysine-specific demethylase 1, leading to alterations in gene expression and cellular functions .
Comparación Con Compuestos Similares
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole exhibit different pharmacological activities, such as antiviral, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-10-8(12-11-7)6(9)4-2/h6H,3-5,9H2,1-2H3,(H,10,11,12) |
Clave InChI |
FPHGXJRKXMGAPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)C(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


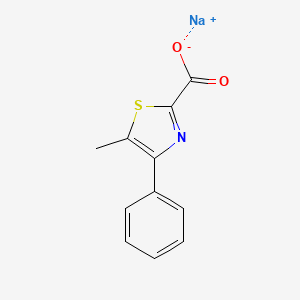
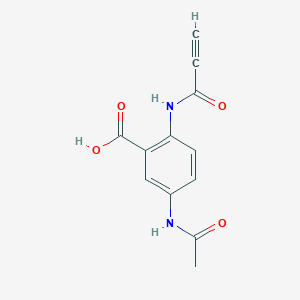

![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
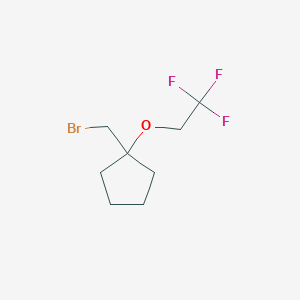
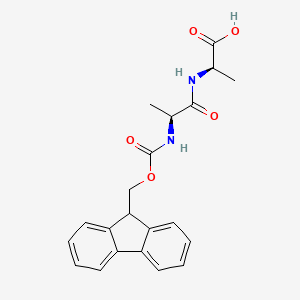
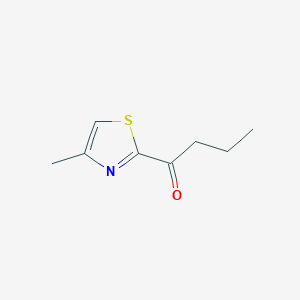
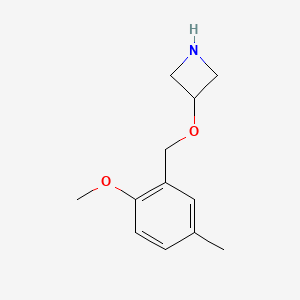
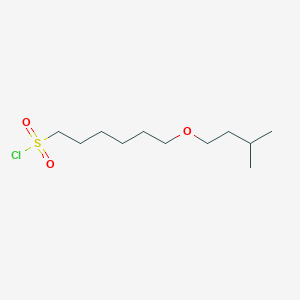
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
